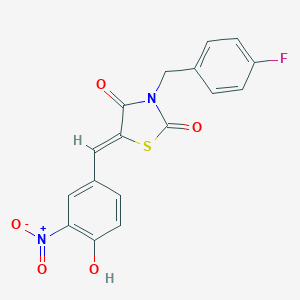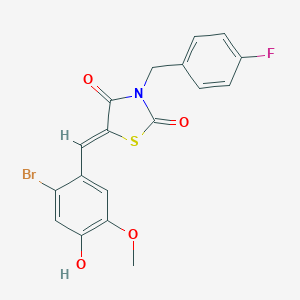
3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a thiazolidinedione derivative that has been extensively studied for its pharmacological properties and therapeutic potential. In
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of diseases. The compound has been shown to inhibit the activity of PPAR-γ, a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the levels of glucose and triglycerides in the blood, which can be beneficial in the treatment of diabetes. It has also been shown to reduce the levels of pro-inflammatory cytokines, which can be beneficial in the treatment of inflammation. The compound has been shown to have antioxidant properties, which can be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has several advantages and limitations for lab experiments. The compound is easily synthesized and has high purity, which makes it suitable for various biochemical and pharmacological studies. However, the compound has limited solubility in water, which can limit its use in certain experiments. The compound also has limited stability, which can affect its shelf life and reproducibility of experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione. The compound has shown promising results in the treatment of various diseases, and further studies are needed to explore its potential therapeutic applications. The compound can be modified to improve its solubility and stability, which can enhance its use in various experiments. The compound can also be studied for its potential applications in the field of drug delivery and imaging. Further studies are needed to fully understand the mechanism of action of the compound and its effects on various biological pathways.
In conclusion, 3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in the treatment of various diseases. The compound has been extensively studied for its pharmacological properties and therapeutic potential. The synthesis method has been optimized to achieve high yields and purity of the compound. Further studies are needed to fully understand the mechanism of action of the compound and its effects on various biological pathways.
Métodos De Síntesis
The synthesis of 3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-fluorobenzylamine with 4-hydroxy-3-nitrobenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with chloroacetic acid and sodium hydroxide to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicine. The compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
3-(4-Fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C17H11FN2O5S |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11FN2O5S/c18-12-4-1-10(2-5-12)9-19-16(22)15(26-17(19)23)8-11-3-6-14(21)13(7-11)20(24)25/h1-8,21H,9H2/b15-8- |
Clave InChI |
DLNGYWXTCZQNBJ-NVNXTCNLSA-N |
SMILES isomérico |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=O)F |
SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=O)F |
SMILES canónico |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)

![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)
![(5-bromo-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B302110.png)

![N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302112.png)
![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)
![N'-[4-(dimethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302119.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302120.png)
![N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302121.png)
![N'-[4-(allyloxy)-3-chlorobenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302123.png)
![N'-(4-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302124.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-3-oxopropanamide](/img/structure/B302126.png)